Cas no 2172177-66-9 (3-cyclopentyl-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid)
2172177-66-9 structure
Product Name:3-cyclopentyl-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid
Numero CAS:2172177-66-9
MF:C28H34N2O5
MW:478.579967975616
CID:6189978
PubChem ID:165540458
Update Time:2025-06-30
3-cyclopentyl-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-cyclopentyl-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid
- 3-cyclopentyl-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid
- 2172177-66-9
- EN300-1500223
-
- Inchi: 1S/C28H34N2O5/c1-18(27(33)29-16-20(14-26(31)32)19-8-2-3-9-19)15-30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h4-7,10-13,18-20,25H,2-3,8-9,14-17H2,1H3,(H,29,33)(H,30,34)(H,31,32)
- Chiave InChI: LSCNVXSXOCMQHK-UHFFFAOYSA-N
- Sorrisi: OC(CC(CNC(C(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C1CCCC1)=O
Proprietà calcolate
- Massa esatta: 478.24677219g/mol
- Massa monoisotopica: 478.24677219g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 11
- Complessità: 715
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 105Ų
3-cyclopentyl-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1500223-0.05g |
3-cyclopentyl-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2172177-66-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1500223-0.1g |
3-cyclopentyl-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2172177-66-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1500223-0.25g |
3-cyclopentyl-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2172177-66-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1500223-0.5g |
3-cyclopentyl-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2172177-66-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1500223-1.0g |
3-cyclopentyl-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2172177-66-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1500223-2.5g |
3-cyclopentyl-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2172177-66-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1500223-5.0g |
3-cyclopentyl-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2172177-66-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1500223-10.0g |
3-cyclopentyl-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2172177-66-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1500223-50mg |
3-cyclopentyl-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2172177-66-9 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1500223-100mg |
3-cyclopentyl-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2172177-66-9 | 100mg |
$2963.0 | 2023-09-27 |
3-cyclopentyl-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid Letteratura correlata
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
2172177-66-9 (3-cyclopentyl-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti